

# Validation of Commercial Broth Microdilution for Tedizolid Susceptibility Testing: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the performance of a commercial broth microdilution system for tedizolid susceptibility testing against the reference broth microdilution method. The data presented is based on a comprehensive validation study of the Sensititre® dry-form broth microdilution plates (Thermo Fisher Scientific). Additionally, this guide briefly discusses alternative testing methods and provides the detailed experimental protocol used in the validation study.

#### **Performance of Commercial Broth Microdilution**

A key study validated the performance of the Sensititre® system for tedizolid susceptibility testing against a panel of 285 Gram-positive isolates. The results demonstrated excellent agreement with the reference broth microdilution method, as detailed in the tables below.

## Table 1: Comparison of Tedizolid MIC Values (µg/mL) by Reference and Sensititre® Methods



| Pathogen (No. of Isolates)                      | Method    | MIC50 | MIC90     | MIC Range |
|-------------------------------------------------|-----------|-------|-----------|-----------|
| Staphylococcus<br>aureus (100)                  | Reference | 0.25  | 0.5       | 0.12-0.5  |
| Sensititre®                                     | 0.25      | 0.5   | 0.12-0.5  |           |
| Coagulase-<br>Negative<br>Staphylococci<br>(30) | Reference | 0.12  | 0.25      | 0.06-0.25 |
| Sensititre®                                     | 0.12      | 0.25  | 0.06-0.25 |           |
| Enterococcus spp. (40)                          | Reference | 0.25  | 0.5       | 0.12-0.5  |
| Sensititre®                                     | 0.25      | 0.5   | 0.12-0.5  |           |
| Streptococcus pneumoniae (30)                   | Reference | 0.12  | 0.25      | 0.06-0.25 |
| Sensititre®                                     | 0.12      | 0.25  | 0.06-0.25 |           |
| Beta-hemolytic<br>Streptococci (70)             | Reference | 0.12  | 0.25      | 0.06-0.25 |
| Sensititre®                                     | 0.12      | 0.12  | 0.03-0.25 |           |
| Streptococcus<br>anginosus group<br>(15)        | Reference | 0.06  | 0.12      | 0.03-0.12 |
| Sensititre®                                     | 0.06      | 0.12  | 0.03-0.12 |           |

Table 2: Essential and Categorical Agreement of Sensititre® with Reference Method



| Pathogen Group (No. of Isolates)         | % Essential Agreement (±1 log2 dilution) | % Categorical Agreement |
|------------------------------------------|------------------------------------------|-------------------------|
| Staphylococcus aureus (100)              | 100                                      | 100                     |
| Coagulase-Negative<br>Staphylococci (30) | 100                                      | 100                     |
| Enterococcus spp. (40)                   | 100                                      | 100                     |
| Streptococcus pneumoniae (30)            | 100                                      | 100                     |
| Beta-hemolytic Streptococci (70)         | 100                                      | 100                     |
| Streptococcus anginosus group (15)       | 100                                      | 100                     |
| All Strains (285)                        | 100                                      | 100                     |

The Sensititre® commercial broth microdilution device demonstrated 100.0% essential and categorical agreement with the reference Minimum Inhibitory Concentration (MIC) results.[1][2] [3][4] Furthermore, the reproducibility of the MIC endpoints was found to be excellent.[1][2][3] [4]

#### **Alternative Susceptibility Testing Methods**

While broth microdilution is a standard method, other techniques for antimicrobial susceptibility testing exist.

• Disk Diffusion: This method involves placing antibiotic-impregnated disks on an agar plate inoculated with the test organism. The diameter of the zone of growth inhibition around the disk is measured to determine susceptibility. In 2024, the Clinical and Laboratory Standards Institute (CLSI) established tedizolid disk diffusion breakpoints for staphylococci, beta-hemolytic streptococci, and viridans group streptococci.[2][5][6] This development will enable more laboratories to perform in-house tedizolid susceptibility testing.[2] However, comprehensive studies directly comparing the performance of tedizolid disk diffusion with commercial broth microdilution methods are not yet widely available.



Gradient Diffusion (Etest®): This method uses a plastic strip with a predefined gradient of
antibiotic concentrations. The strip is placed on an inoculated agar plate, and the MIC is read
where the elliptical zone of inhibition intersects the strip. While this method is used for many
antibiotics, specific comparative performance data for tedizolid against commercial broth
microdilution is limited in the reviewed literature.

#### **Experimental Protocols**

The validation of the Sensititre® commercial broth microdilution plates for tedizolid was conducted following a rigorous experimental design.

#### **Bacterial Isolates**

A total of 285 recent, wild-type Gram-positive clinical isolates from six pathogen groups were used in the study.[1][4] These included Staphylococcus aureus, coagulase-negative staphylococci, Enterococcus species, Streptococcus pneumoniae, beta-hemolytic streptococci, and Streptococcus anginosus group.[1][4]

#### **Susceptibility Testing Methods**

- Reference Method: The reference method utilized was the broth microdilution test as described in the Clinical and Laboratory Standards Institute (CLSI) document M07-A9.[1][4]
- Commercial Method: The commercial method evaluated was the Sensititre® dry-form broth microdilution system.[1][4]

#### **Data Analysis**

The performance of the Sensititre® system was evaluated by determining the essential agreement and categorical agreement with the reference method.

- Essential Agreement: This is defined as the percentage of MIC values obtained by the commercial method that are within one twofold dilution (±1 log2 dilution) of the MIC value obtained by the reference method.
- Categorical Agreement: This is the percentage of isolates that are classified into the same susceptibility category (e.g., susceptible, intermediate, or resistant) by both the commercial and reference methods, based on established breakpoints.



The following diagram illustrates the general workflow for the validation of the commercial broth microdilution method.



Click to download full resolution via product page

Validation Workflow Diagram

#### Conclusion

The Sensititre® commercial broth microdilution system is a reliable method for determining the susceptibility of Gram-positive pathogens to tedizolid, demonstrating 100% essential and categorical agreement with the reference broth microdilution method.[1][2][3][4] While alternative methods such as disk diffusion are becoming available, further studies are needed to establish their comparative performance. For laboratories seeking an accurate and validated method for tedizolid susceptibility testing, the Sensititre® system provides an excellent option.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Determination of Tedizolid susceptibility interpretive criteria for gram-positive pathogens according to clinical and laboratory standards institute guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Changes in Methodology and Breakpoints for Staphylococcus spp. Linezolid and Tedizolid Disk Diffusion Tests [clsi.org]
- 3. Validation of a commercial dry-form broth microdilution device (Sensititre) for testing tedizolid, a new oxazolidinone PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation of a Commercial Dry-Form Broth Microdilution Device (Sensititre) for Testing Tedizolid, a New Oxazolidinone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. darvashco.com [darvashco.com]
- To cite this document: BenchChem. [Validation of Commercial Broth Microdilution for Tedizolid Susceptibility Testing: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15580147#validation-of-commercial-broth-microdilution-for-tedizolid-testing]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com